Unsymmetrical N,N'-Disubstitution Differentiates CAS 627519-43-1 from the Symmetrical mGlu7 Agonist AMN082
The target compound is a mono-N-benzhydryl, mono-N-(2-methoxyphenylethyl) derivative, in direct contrast to the symmetrical N,N'-bis(diphenylmethyl) substitution of the well-characterized mGlu7 allosteric agonist AMN082 (CAS 97075-46-2). This fundamental difference in substitution architecture is projected to result in distinct signaling outcomes: AMN082 acts as an allosteric mGlu7 agonist, whereas the target compound falls within the chemical space of substance P (NK1) receptor antagonists as defined by the pioneering Pfizer patent series [1]. No mGlu7 agonism has been reported for mono-benzhydryl ethylenediamines, underscoring the critical role of the dual benzhydryl motif for mGlu7 receptor activation [2].
| Evidence Dimension | Primary Pharmacological Target Class and Structural Determinant |
|---|---|
| Target Compound Data | Mono-benzhydryl, mono-(2-methoxyphenylethyl) substitution; classified within Pfizer NK1 antagonist chemical space [1]. |
| Comparator Or Baseline | AMN082 (N,N'-bis(diphenylmethyl)-1,2-ethanediamine; CAS 97075-46-2): symmetrical di-benzhydryl substitution; established selective allosteric mGlu7 agonist (EC50 = 64–290 nM in cAMP assays) [2]. |
| Quantified Difference | AMN082 mGlu7 EC50 = 64–290 nM; no mGlu7 activity reported for mono-benzhydryl analogs. Projected target engagement shifts from metabotropic glutamate receptor 7 (AMN082) to neurokinin-1 receptor (target compound class). |
| Conditions | Functional cAMP accumulation assay in CHO cells expressing human mGlu7b (AMN082 data); Pfizer patent exemplifies acyclic ethylenediamines as substance P antagonists (class-level inference for the target compound). |
Why This Matters
For programs seeking mGlu7 modulation, AMN082 is the appropriate tool; for NK1-targeted research, only the unsymmetrical substitution pattern represented by CAS 627519-43-1 is mechanistically relevant, making the two compounds non-fungible.
- [1] Pfizer Inc. Acyclic Ethylenediamine Derivatives as Substance P Receptor Antagonists. International Patent Application WO 1993/010073 A1, filed September 18, 1992, and published May 27, 1993. View Source
- [2] Bertin Bioreagent. AMN082 (CAT N°: 28779) Product Overview. AMN082 inhibits forskolin-induced cAMP accumulation in CHO cells expressing human mGluR7b (EC50 = 64 nM). View Source
